3-Diphenylmethoxytropane methanesulfonate 3-Diphenylmethoxytropane methanesulfonate Benztropine Mesylate is a synthetic antiparkinson tertiary amine structurally related to atropine, Benztropine Mesylate acts as a central muscarinic antagonist and inhibits dopamine uptake. With antihistaminic and local anesthetic properties as well, it is indicated for symptomatic relief of parkinsonism and drug-induced extrapyramidal reactions. (NCI04)
A centrally active muscarinic antagonist that has been used in the symptomatic treatment of PARKINSON DISEASE. Benztropine also inhibits the uptake of dopamine.
Brand Name: Vulcanchem
CAS No.: 132-17-2
VCID: VC0520935
InChI: InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)
SMILES: CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O
Molecular Formula: C22H27NO4S
Molecular Weight: 403.5 g/mol

3-Diphenylmethoxytropane methanesulfonate

CAS No.: 132-17-2

Inhibitors

VCID: VC0520935

Molecular Formula: C22H27NO4S

Molecular Weight: 403.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-Diphenylmethoxytropane methanesulfonate - 132-17-2

CAS No. 132-17-2
Product Name 3-Diphenylmethoxytropane methanesulfonate
Molecular Formula C22H27NO4S
Molecular Weight 403.5 g/mol
IUPAC Name 3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid
Standard InChI InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)
Standard InChIKey CPFJLLXFNPCTDW-BWSPSPBFSA-N
Isomeric SMILES CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O
SMILES CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O
Canonical SMILES CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O
Appearance White to light yellow crystalline powder.
Description Benztropine Mesylate is a synthetic antiparkinson tertiary amine structurally related to atropine, Benztropine Mesylate acts as a central muscarinic antagonist and inhibits dopamine uptake. With antihistaminic and local anesthetic properties as well, it is indicated for symptomatic relief of parkinsonism and drug-induced extrapyramidal reactions. (NCI04)
A centrally active muscarinic antagonist that has been used in the symptomatic treatment of PARKINSON DISEASE. Benztropine also inhibits the uptake of dopamine.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Apo Benztropine
Apo-Benztropine
Bensylate
Benzatropine
Benzatropine Mesylate
Benzatropine Methanesulfonate
Benzatropine Methanesulfonate, Hydrobromide
Benzatropine Methanesulfonate, Hydrobromide, (endo)-Isomer
Benzatropine Methanesulfonate, Hydrochloride, (endo)-Isomer
Benztropine
Benztropine Mesylate
Cogentin
Cogentinol
Hydrobromide Benzatropine Methanesulfonate
Mesylate, Benzatropine
Mesylate, Benztropine
Methanesulfonate, Benzatropine
Methanesulfonate, Hydrobromide Benzatropine
N Methylbenztropine
N-Methylbenztropine
PMS Benztropine
PMS-Benztropine
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3: Voinov H, Elefante V, Mujica R. Sinus bradycardia related to the use of
4: Rosenberg JM, Sideman M, Kampa IS, McGuire H, Kampa L. Effects of benztropine
5: Baker LA, Cheng LY, Amara IB. The withdrawal of benztropine mesylate in
6: Thaler JS. Effects of benztropine mesylate (Cogentin) on accommodation in
7: Halbreich U, Sachar EJ, Nathan RS, Asnis GM, Halpern FS. The effect of
8: Rapp MS. Benztropine mesylate and social anxiety. Am J Psychiatry. 1979
9: Sovner R, Dimascio A. The effect of benztropine mesylate in the rabbit
10: Stenson RL, Donion PT, Meyer JE. Comparison of benztropine mesylate and
11: el-Yousef MK, Manier DH. Letter: The effect of benztropine mesylate on plasma
12: Kelly JT, Zimmermann RL, Abuzzahab FS, Schiele BC. A double-blind study of
13: Stricklin MC. Collaborative study of a colorimetric determination of
14: Mushet GR, Dreifuss FE. Paroxysmal dyskinesia. A case responsive to
15: Hanlon TE, Schoenrich C, Freinek W, Turek I, Kurland AA.
PubChem Compound 238053
Last Modified Nov 11 2021
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